molecular formula C8H14ClN B6213687 1-(1-ethynylcyclopentyl)methanamine hydrochloride CAS No. 2728030-68-8

1-(1-ethynylcyclopentyl)methanamine hydrochloride

Cat. No.: B6213687
CAS No.: 2728030-68-8
M. Wt: 159.7
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Description

1-(1-ethynylcyclopentyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H13N.ClH. It is known for its unique structure, which includes an ethynyl group attached to a cyclopentyl ring, and a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethynylcyclopentyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The initial step involves the formation of the cyclopentyl ring, which can be achieved through cyclization reactions.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction, where an ethynyl halide reacts with the cyclopentyl ring.

    Attachment of the Methanamine Group:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethynylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH), and other nucleophiles under various conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, thiolated compounds.

Scientific Research Applications

1-(1-ethynylcyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-ethynylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

1-(1-ethynylcyclopentyl)methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness

This compound stands out due to its specific structural features, such as the ethynyl group attached to the cyclopentyl ring, which imparts unique reactivity and properties compared to its analogs.

Properties

CAS No.

2728030-68-8

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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